Cyclolinteinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

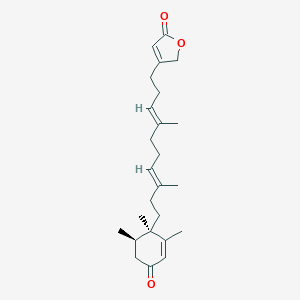

Cyclolinteinone, also known as this compound, is a useful research compound. Its molecular formula is C25H36O3 and its molecular weight is 384.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cyclolinteinone, a compound derived from natural sources, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores the diverse applications of this compound, particularly in medicinal chemistry, agriculture, and material science.

Chemical Properties of this compound

This compound is characterized by its sesquiterpene hydroquinone structure, which contributes to its biological activity. Its molecular formula and structural characteristics allow it to interact with biological systems in ways that are being actively researched.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. Studies have shown its effectiveness against various cancer cell lines, including colon adenocarcinoma (Caco-2 and TC7). The compound has been tested alongside metal complexes, enhancing the cytotoxic effects of these agents on tumor cells .

Case Study:

- Objective: To evaluate the antitumor effects of this compound in combination with copper complexes.

- Methodology: In vitro experiments were conducted on human colon adenocarcinoma cell lines.

- Findings: this compound demonstrated enhanced cytotoxicity when used with copper complexes, indicating a synergistic effect that warrants further investigation in vivo.

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Its hydroquinone structure may contribute to its ability to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial therapies.

Case Study:

- Objective: To assess the antimicrobial efficacy of this compound against bacterial strains.

- Methodology: Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.

- Findings: this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for therapeutic use.

Pesticidal Activity

The compound's bioactive properties extend to agricultural applications, particularly as a natural pesticide. Research indicates that this compound can effectively deter pests while being less harmful to beneficial insects compared to synthetic alternatives.

Case Study:

- Objective: To evaluate the efficacy of this compound as a natural pesticide.

- Methodology: Field trials were conducted on crops infested with common pests.

- Findings: this compound reduced pest populations significantly without adversely affecting non-target species.

Polymer Development

This compound's unique chemical properties make it suitable for developing advanced materials. Its incorporation into polymer matrices can enhance material strength and thermal stability.

Case Study:

- Objective: To investigate the effects of this compound on polymer properties.

- Methodology: Various concentrations of this compound were added to polymer formulations, followed by mechanical testing.

- Findings: Polymers containing this compound exhibited improved tensile strength and thermal resistance compared to control samples.

Análisis De Reacciones Químicas

Thermochemical Reactions

Cyclopentanone participates in several thermodynamically characterized reactions, with enthalpy changes (ΔrH°) and methodologies documented in the NIST WebBook . Key reactions include:

Hydrogenation to Cyclopentanol

C5H8O+H2→C5H10O

| Phase | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| Liquid | -60.25 ± 0.67 | Cm | |

| Gas | -51.25 ± 0.63 | Chyd |

Acid-Catalyzed Decomposition

Cyclopentanone undergoes retro-aldol reactions under acidic conditions, forming smaller carbonyl compounds .

Low-Temperature Oxidation Mechanisms

Studies using vacuum ultraviolet photoionization mass spectrometry reveal cyclopentanone’s reactivity with O₂ at 500–800 K :

Dominant Pathway: HO₂ Elimination

- Radical Initiation : Abstraction of H from cyclopentanone forms α/β radicals (R- ).

- O₂ Addition : Barrierless formation of ROO- radicals (well depths: 21.82–34.02 kcal/mol).

- Product Formation :

- Primary product: 2-cyclopentenone (via 5-membered transition state).

- Secondary pathways: Isomerization to hydroperoxyalkyl (- QOOH) and ketohydroperoxide (KHP) intermediates.

Key Energy Barriers

| Reaction Step | Energy Barrier (kcal/mol) |

|---|---|

| ROO- → 2-cyclopentenone + HO₂ | 2.46 (α-path) vs. 5.0 (β-path) |

| - QOOH + O₂ → KHP | 23.38–28.05 |

Experimental mass spectrometry (m/z = 82, 130) confirms cyclopentenone and diketohydroperoxide (DKHP) as major products .

Ketonic Decarboxylation of Adipic Acid

HOOC CH2 4 COOHBa OH 2C5H8O+CO2

Pyrolysis of Esters

Dimethyl adipate pyrolysis over ThO₂/pumice catalysts yields cyclopentanone at 440°C :

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| ThO₂/pumice | 67.9 | 92.5 |

Gold-Catalyzed Ring Expansion

Alkenylcyclobutanols react with aryl diazonium salts under visible light to form functionalized cyclopentanones .

Environmental and Combustion Behavior

Cyclopentanone exhibits low autoignition reactivity comparable to ethanol but accelerates alkene oxidation in fuel blends .

Key Research Findings

Propiedades

Número CAS |

159934-16-4 |

|---|---|

Fórmula molecular |

C25H36O3 |

Peso molecular |

384.6 g/mol |

Nombre IUPAC |

3-[(3E,7E)-4,8-dimethyl-10-[(1R,6R)-1,2,6-trimethyl-4-oxocyclohex-2-en-1-yl]deca-3,7-dienyl]-2H-furan-5-one |

InChI |

InChI=1S/C25H36O3/c1-18(10-7-11-22-16-24(27)28-17-22)8-6-9-19(2)12-13-25(5)20(3)14-23(26)15-21(25)4/h9-10,14,16,21H,6-8,11-13,15,17H2,1-5H3/b18-10+,19-9+/t21-,25+/m1/s1 |

Clave InChI |

YFWMEDZWYWYPFS-FAKWSJOGSA-N |

SMILES |

CC1CC(=O)C=C(C1(C)CCC(=CCCC(=CCCC2=CC(=O)OC2)C)C)C |

SMILES isomérico |

C[C@@H]1CC(=O)C=C([C@]1(C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2)/C)/C)C |

SMILES canónico |

CC1CC(=O)C=C(C1(C)CCC(=CCCC(=CCCC2=CC(=O)OC2)C)C)C |

Sinónimos |

cyclolinteinone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.